1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbonitrile
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Overview
Description
1-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indole ring with a dihydroisoquinoline moiety, making it an interesting subject for chemical research and potential pharmaceutical applications.
Preparation Methods
The synthesis of 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbonitrile typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the indole ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the dihydroisoquinoline moiety: This step involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde to form the dihydroisoquinoline structure.
Coupling of the two moieties: The final step involves coupling the indole and dihydroisoquinoline structures through a suitable linker, such as an oxoethyl group, under controlled conditions.
Chemical Reactions Analysis
1-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens can be replaced with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, along with catalysts such as palladium on carbon or platinum oxide.
Scientific Research Applications
1-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.
Medicine: Potential pharmaceutical applications include the development of new drugs targeting specific biological pathways, such as those involved in neurological disorders or cancer.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar compounds to 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbonitrile include:
1-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione: This compound shares a similar core structure but differs in the functional groups attached to the indole ring.
1-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]indoline-2,3-dione: Another similar compound with slight variations in the indole ring structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-7-ethylindole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c1-2-16-8-5-9-20-19(12-23)14-25(22(16)20)15-21(26)24-11-10-17-6-3-4-7-18(17)13-24/h3-9,14H,2,10-11,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPVOZINVUKXJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)N3CCC4=CC=CC=C4C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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